molecular formula C14H18N6OS B2391861 1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea CAS No. 899740-78-4

1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea

Cat. No. B2391861
CAS RN: 899740-78-4
M. Wt: 318.4
InChI Key: FEICGRSUAKVQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea, also known as MPPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPTU is a urea derivative and has been synthesized through various methods.

Scientific Research Applications

Organophosphate Metabolite Concentrations and Impacts

Environmental Exposure Assessment : Studies have investigated the burden of organophosphate (OP) pesticides, including metabolites like 2-Diethylamino-6-methylpyrimidin-4-ol (DEAMPY), on pregnant women and children, showing varied concentrations and potential health impacts. These works highlight the presence and possible effects of pyrimidinyl compounds as metabolites of pesticides in human populations (Bravo et al., 2019; Bravo et al., 2019).

Metabolic Pathways and Toxicity

Metabolism and Toxicity of Insecticides : Research on pirimicarb, an insecticide, has revealed its major metabolites, such as 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, in human urine, indicating metabolic pathways and potential for biological monitoring of exposure (Hardt et al., 1999).

Environmental and Health Monitoring

Monitoring Pesticide Exposure : Studies have focused on assessing exposure levels of OP and pyrethroid pesticides in various populations, revealing insights into the prevalence of specific metabolites, including pyrimidinyl derivatives, and their potential health implications (Filippi et al., 2021).

properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)-3-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-10-4-7-15-12(18-10)20-13(21)16-6-3-9-22-14-17-8-5-11(2)19-14/h4-5,7-8H,3,6,9H2,1-2H3,(H2,15,16,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEICGRSUAKVQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyrimidin-2-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea

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